molecular formula C16H12Cl2FN3S B14931557 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B14931557
M. Wt: 368.3 g/mol
InChI Key: PMAFDSVEIPZWCD-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl [5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that features a combination of chloro, fluoro, benzyl, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluorobenzyl [5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide typically involves the alkylation of triazole-3-thiol with appropriately substituted benzyl halides. One common method includes the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar alkylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents would be required.

    Alkylation: As mentioned, the synthesis involves alkylation reactions.

Common Reagents and Conditions

Major Products

The primary product of these reactions is 2-chloro-6-fluorobenzyl [5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide, with potential side products depending on reaction conditions and purity of reagents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization and derivatization .

Biology and Medicine

The triazole ring is known for its biological activity, and compounds containing this moiety are often explored for their potential as pharmaceuticals. This specific compound could be investigated for its antimicrobial or anticancer properties .

Industry

In industry, such compounds may be used in the development of new materials or as catalysts in various chemical processes .

Mechanism of Action

The mechanism of action for 2-chloro-6-fluorobenzyl [5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide would depend on its specific application. In biological systems, the triazole ring can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The chloro and fluoro groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H12Cl2FN3S

Molecular Weight

368.3 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-chlorophenyl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C16H12Cl2FN3S/c1-22-15(10-5-2-3-6-12(10)17)20-21-16(22)23-9-11-13(18)7-4-8-14(11)19/h2-8H,9H2,1H3

InChI Key

PMAFDSVEIPZWCD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CC=C3Cl

Origin of Product

United States

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